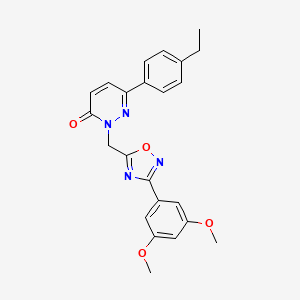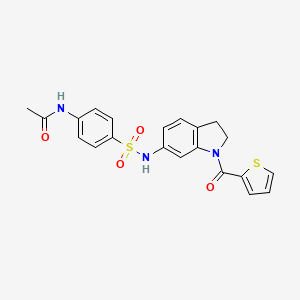
N-(4-(N-(1-(thiophene-2-carbonyl)indolin-6-yl)sulfamoyl)phenyl)acetamide
概要
説明
“N-(4-(N-(1-(thiophene-2-carbonyl)indolin-6-yl)sulfamoyl)phenyl)acetamide” is a complex organic compound. It contains several functional groups including an indole group, a thiophene group, a sulfamoyl group, and an acetamide group . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole and thiophene groups are both aromatic, meaning they have a ring structure with alternating single and double bonds . The sulfamoyl group contains sulfur and nitrogen atoms, while the acetamide group contains a carbonyl (C=O) and an amine (NH2) group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the carbonyl group in the acetamide could undergo nucleophilic acyl substitution reactions, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of polar groups like sulfamoyl and acetamide would likely make the compound more soluble in polar solvents .作用機序
TPCA-1 inhibits the activity of the IKKβ kinase, which is a critical component of the NF-κB pathway. By inhibiting IKKβ, TPCA-1 prevents the activation of NF-κB and the downstream expression of pro-inflammatory and pro-survival genes. This leads to the inhibition of inflammation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
TPCA-1 has been shown to have various biochemical and physiological effects, including the inhibition of cytokine production, the suppression of cell proliferation, and the induction of apoptosis. In addition, TPCA-1 has been found to reduce the severity of inflammation in animal models of inflammatory diseases.
実験室実験の利点と制限
TPCA-1 has several advantages for lab experiments, including its small molecular size, high potency, and specificity for IKKβ. However, TPCA-1 has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on TPCA-1, including the development of more potent and selective inhibitors of IKKβ, the investigation of TPCA-1 in combination with other drugs, and the exploration of its potential therapeutic applications in other diseases. In addition, further studies are needed to understand the mechanisms underlying the biochemical and physiological effects of TPCA-1.
科学的研究の応用
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating immune and inflammatory responses. TPCA-1 has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy.
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it.
特性
IUPAC Name |
N-[4-[[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-14(25)22-16-6-8-18(9-7-16)30(27,28)23-17-5-4-15-10-11-24(19(15)13-17)21(26)20-3-2-12-29-20/h2-9,12-13,23H,10-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYDFMIJSPNQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





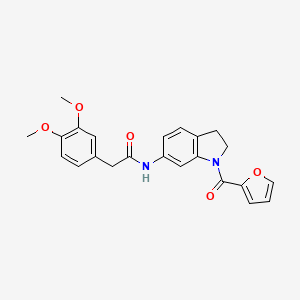

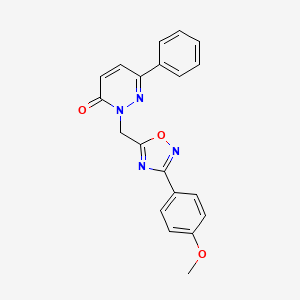
![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one](/img/structure/B3205753.png)
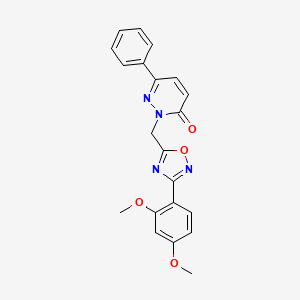

![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one](/img/structure/B3205788.png)
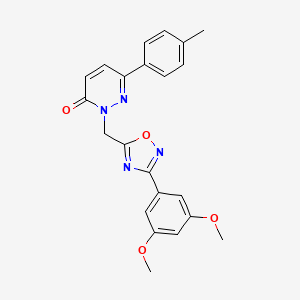
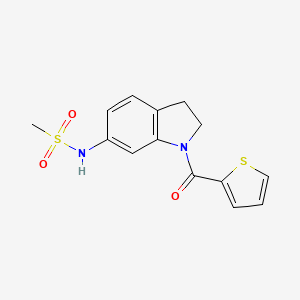
![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B3205809.png)
![6-(1,3-benzodioxol-5-yl)-2-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B3205812.png)
